Quinoxalin-6-yl(thiomorpholino)methanone
Description
Quinoxalin-6-yl(thiomorpholino)methanone is a thiomorpholino-substituted methanone derivative featuring a quinoxaline moiety at the 6-position. Quinoxaline, a bicyclic aromatic system with two nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. The thiomorpholino group (a saturated six-membered ring containing one sulfur and one nitrogen atom) enhances solubility and modulates pharmacokinetic properties through hydrogen bonding and lipophilicity adjustments .
Properties
IUPAC Name |
quinoxalin-6-yl(thiomorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXVERQWZDQLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-6-yl(thiomorpholino)methanone typically involves the condensation of a quinoxaline derivative with a thiomorpholine derivative under specific reaction conditions. One common method involves the use of a quinoxaline-6-carboxylic acid derivative, which is reacted with thiomorpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-6-yl(thiomorpholino)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoxaline-6-yl(thiomorpholino)methanone oxides.
Reduction: Reduced quinoxaline-6-yl(thiomorpholino)methanone derivatives.
Substitution: Various substituted quinoxaline-6-yl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
Quinoxalin-6-yl(thiomorpholino)methanone features a quinoxaline ring fused with a thiomorpholine group. The synthesis typically involves the condensation of a quinoxaline derivative with a thiomorpholine derivative, often using coupling agents like dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine. This method allows for the formation of the desired compound efficiently, making it accessible for further research and application.
Biological Activities
The compound has shown promise in various biological activities:
- 5-HT3 Receptor Antagonism : Research indicates that derivatives of this compound may act as antagonists for the 5-HT3 receptor, which is implicated in anxiety and depression. This suggests potential applications in developing anxiolytic and antidepressant medications .
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes such as phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and amine oxidase [flavin-containing] B. This inhibition can alter cellular signaling pathways, contributing to therapeutic effects against various diseases .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antitumor Activity : A study on related quinoxaline derivatives demonstrated selective cytotoxic effects against cancer cell lines while sparing normal cells. This highlights the potential of this compound in cancer therapy .
- Thiomorpholino Oligonucleotides : Thiomorpholino oligonucleotides (TMOs), which incorporate thiomorpholine moieties, have shown improved efficacy in inducing exon skipping in models of Duchenne muscular dystrophy. The incorporation of thiomorpholine enhances cellular uptake and reduces toxicity, suggesting that derivatives like this compound could be beneficial in developing next-generation antisense oligonucleotide therapies .
- Sirtuin Activation : Quinoxaline-based derivatives have been identified as potent activators of Sirtuin 6 (Sirt6), a target for treating various diseases including cancer and inflammation. These compounds have demonstrated low cytotoxicity while effectively repressing inflammatory cytokine production .
Summary Table of Applications
Mechanism of Action
The mechanism of action of quinoxalin-6-yl(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and amine oxidase [flavin-containing] B . These interactions can modulate various cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thermal Stability
Thermal stability data for thiomorpholino methanones are sparse, but related compounds provide context:
- Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decomposes at 247.6°C, attributed to hydrogen-bonding networks stabilizing the lattice .
- Thiomorpholino methanones with aromatic substituents (e.g., phenyl or nitrophenyl) are likely less stable than tetrazole derivatives due to fewer hydrogen bonds.
The quinoxaline moiety in Quinoxalin-6-yl(thiomorpholino)methanone may enhance thermal stability via π-π stacking interactions, though experimental confirmation is required.
Spectroscopic Properties
NMR spectra of thiomorpholino methanones show characteristic signals for the thiomorpholino ring (e.g., δ 2.66–3.38 ppm for protons adjacent to sulfur/nitrogen) and aromatic substituents:
- Phenyl(thiomorpholino)methanone: Aromatic protons at δ 7.29–7.48 ppm .
- (3-Nitrophenyl)(thiomorpholino)methanone: Nitro-group deshielding shifts aromatic protons upfield .
- This compound: Expected quinoxaline protons at δ 7.0–8.5 ppm, with splitting patterns reflecting the bicyclic system’s symmetry.
Comparative Data Table
Critical Analysis and Limitations
- Data Gaps: Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on structurally related thiomorpholino methanones.
- Thermal Stability: Predicted values assume quinoxaline’s π-stacking compensates for reduced hydrogen bonding; validation via thermogravimetric analysis is needed.
- Biological Potential: The quinoxaline scaffold’s known bioactivity warrants further exploration, particularly in antimicrobial or anticancer assays.
Biological Activity
Quinoxalin-6-yl(thiomorpholino)methanone is a compound belonging to the quinoxaline family, known for its diverse biological activities. This compound has gained attention for its potential therapeutic applications, particularly in oncology and infectious diseases. Its unique structural features allow it to interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
This compound consists of a quinoxaline ring linked to a thiomorpholine moiety via a methanone group. This structure is crucial for its biological activity, as it enhances the compound's ability to engage with specific molecular targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes and receptors involved in critical cellular pathways. Notably, it has been identified as an inhibitor of:
- Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform
- Amine oxidase [flavin-containing] B
These interactions can alter signaling pathways within cells, contributing to its therapeutic effects against cancer and infections .
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- In vitro studies demonstrated cytotoxic effects against human lung adenocarcinoma cells (A549) with an IC50 value comparable to established chemotherapeutics such as doxorubicin .
Table 1 summarizes the cytotoxic effects of quinoxaline derivatives on different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (lung) | 12 | |
| Quinoxalin derivative X | MCF-7 (breast) | 15 | |
| Quinoxalin derivative Y | PC3 (prostate) | 20 |
Antimicrobial Activity
Quinoxalin derivatives have also been evaluated for their antimicrobial properties. This compound has demonstrated activity against several bacterial strains, suggesting its potential as an antimicrobial agent. Studies have reported:
- Inhibition of bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Studies
- Case Study on Antitumor Activity : A study focused on the effects of quinoxaline derivatives on MDA-MB-231 breast cancer cells revealed that certain compounds exhibited enhanced cytotoxicity when combined with doxorubicin, indicating a synergistic effect that could improve treatment outcomes for aggressive cancer types .
- Antiviral Potential : Another investigation highlighted the antiviral properties of quinoxaline derivatives against Dengue virus. The compound was shown to inhibit viral replication by affecting RNA expression levels, demonstrating its potential application in antiviral therapy .
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for Quinoxalin-6-yl(thiomorpholino)methanone to ensure stability?
- Answer : Store in a sealed, dry container at room temperature, avoiding exposure to oxidizers and moisture. Use inert atmospheres (e.g., nitrogen) for long-term storage to prevent degradation. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn, and handling should occur in a fume hood to minimize inhalation risks. These protocols align with safety practices for thiomorpholine-containing compounds and quinoxaline derivatives .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity and substituent positions, as demonstrated for related quinoxaline derivatives .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and stereochemical details, critical for understanding solid-state reactivity .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer :
- Step 1 : Condensation of o-phenylenediamine with a dicarbonyl precursor to form the quinoxaline core .
- Step 2 : Coupling the quinoxaline moiety with thiomorpholine via nucleophilic acyl substitution, often using acid chlorides or activated esters. Reaction conditions (e.g., DMF as solvent, 80–100°C) are optimized to improve yield .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the synthetic yield of this compound?
- Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, or non-polar solvents (e.g., toluene) for high-temperature reactions .
- Catalyst Selection : Use palladium catalysts for cross-coupling steps or base catalysts (e.g., K2CO3) to deprotonate nucleophiles .
- Kinetic Monitoring : Track reaction progress via TLC or HPLC to identify bottlenecks (e.g., byproduct formation) and adjust stoichiometry or temperature .
Q. How can contradictory data on the biological activity of this compound analogs be resolved?
- Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and concentrations to isolate variables .
- Orthogonal Validation : Confirm antimicrobial or anticancer activity through both enzyme inhibition assays (e.g., kinase profiling) and cellular viability tests (e.g., MTT assays) .
- Meta-Analysis : Compare published data to identify trends in substituent effects (e.g., halogen vs. alkyl groups) on bioactivity .
Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?
- Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solvation effects on reaction pathways .
- Structure-Activity Relationship (SAR) Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with experimental reactivity data .
Q. How can researchers address stability issues during long-term storage of this compound?
- Answer :
- Degradation Analysis : Use accelerated stability studies (e.g., 40°C/75% RH) to identify decomposition products via LC-MS .
- Inert Packaging : Store under argon or nitrogen in amber glass vials to prevent oxidation and photodegradation .
- Periodic Revalidation : Test stored samples every 6–12 months using HPLC to ensure purity >95% .
Methodological Considerations
- Data Validation : Cross-reference experimental results (e.g., melting points, NMR shifts) with literature values for structurally similar compounds to detect anomalies .
- Safety Compliance : Follow OSHA and EPA guidelines for handling thiomorpholine derivatives, including proper waste disposal and spill containment protocols .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously to ensure reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
